Dimethyl 2-aminomalonate

Übersicht

Beschreibung

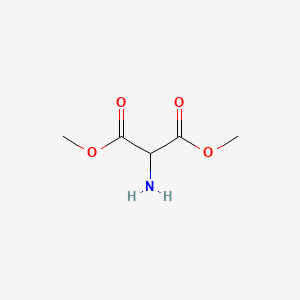

Dimethyl 2-aminomalonate, also known as aminomalonic acid dimethyl ester, is an organic compound with the molecular formula C5H9NO4. It is a derivative of malonic acid where two ester groups are attached to the central carbon atom, and an amino group is attached to the second carbon atom. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

Dimethyl 2-aminomalonate, also known as aminomalonic acid dimethyl ester hydrochloride , is a complex compound used in various chemical reactionsIt’s known to be used in the synthesis of other compounds, indicating that its targets could vary depending on the specific reaction it’s involved in .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama(OMe)2 (Boc= tert-butyloxycarbonyl, Leu= leucine, Ama= aminomalonic acid) . The exact mode of action would depend on the specific reaction and the other compounds involved.

Biochemical Pathways

For example, it’s used in a transition-metal-free decarboxylation coupling process for the preparation of α-amino acid esters .

Pharmacokinetics

It’s known that the compound has high gi absorption . Its bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s involved in. For instance, in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate, it contributes to the formation of this new compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 2-aminomalonate can be synthesized through the esterification of aminomalonic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating aminomalonic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous preparation method. Diethyl 2-aminomalonate is mixed with methanol and ammonia water, and the mixture is pumped into a microreactor at a controlled temperature and pressure. The reaction mixture is then concentrated under reduced pressure to obtain the crude product, which is further purified to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2-aminomalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form amino alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted malonates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Dimethyl 2-aminomalonate has been studied for its potential in drug development due to its ability to modify biological activity through structural variations. Some notable applications include:

- Anticancer Agents : DMAM derivatives have shown promise as anticancer agents by targeting specific biochemical pathways involved in tumor growth and metastasis. Research indicates that modifications of DMAM can enhance its efficacy against various cancer cell lines .

- Antimicrobial Activity : Compounds derived from DMAM have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. Studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria .

- Analgesics : DMAM derivatives are being explored for their analgesic properties, providing potential alternatives to traditional pain management therapies .

- Drug Delivery Systems : The compound can serve as a scaffold for designing prodrugs, enhancing drug solubility and bioavailability .

Table 1: Summary of Research Findings on this compound Derivatives

Case Study: Synthesis of Anticancer Agents

A recent study focused on the synthesis of DMAM derivatives designed to inhibit cancer cell proliferation. The researchers modified the DMAM structure through various synthetic routes, resulting in compounds that exhibited significant cytotoxicity against human cancer cell lines. This study underscores the importance of structural modifications in enhancing biological activity .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-aminomalonate: Similar structure but with ethyl ester groups instead of methyl.

Aminomalonic acid: The parent compound without ester groups.

Methyl 3-phenyl-5-hydantoincarboxylate: A derivative used in similar synthetic applications.

Uniqueness: Dimethyl 2-aminomalonate is unique due to its dual ester groups, which provide increased reactivity and versatility in organic synthesis compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

Dimethyl 2-aminomalonate (DMAM) is a significant compound in organic chemistry, primarily recognized for its role as a versatile building block in the synthesis of biologically active molecules. This article delves into the biological activity of DMAM, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two ester groups and an amine functional group. Its chemical formula is , and it serves as a precursor in various synthetic pathways, particularly in the development of pharmaceuticals.

The biological activity of DMAM is largely attributed to its ability to participate in various chemical reactions that lead to the formation of complex organic structures. Key aspects of its mechanism include:

- Nucleophilic Reactions : DMAM can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.

- Michael Addition : It can undergo Michael addition reactions, which are crucial in synthesizing complex cyclic structures such as piperidines and other nitrogen-containing heterocycles.

- Synthesis of Bioactive Compounds : DMAM is often used in the synthesis of amino acids and other biologically relevant compounds, enhancing its utility in medicinal chemistry.

Biological Applications

This compound has been studied for its potential applications across various fields:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting various diseases. For instance, derivatives of DMAM have shown promising activity against bacterial infections and have been explored as potential antimicrobial agents .

- Agricultural Chemistry : The compound has also been investigated for its antifungal properties. Recent studies indicate that DMAM derivatives exhibit fungicidal effects against plant pathogens like Fusarium oxysporum, with IC50 values ranging from 0.013 to 35 µM, demonstrating significant potential for agricultural applications .

Research Findings

Several studies have highlighted the biological activity and synthetic utility of DMAM:

- Antimicrobial Activity : A study published in Molecular Pharmaceutics examined compounds derived from DMAM that displayed notable antimicrobial properties. The research indicated that certain derivatives could inhibit bacterial growth effectively .

- Fungicidal Properties : Research focused on diethyl 2-((aryl(alkyl)amino)methylene)malonates derived from DMAM demonstrated strong antifungal activity against Fusarium oxysporum, suggesting that modifications to the DMAM structure can enhance its biological efficacy .

- Synthesis Pathways : Investigations into the synthesis pathways involving DMAM reveal its role in forming complex structures through various organic reactions, including reductive alkylation and Michael additions, leading to highly functionalized products .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several DMAM derivatives against Escherichia coli. The results indicated that specific modifications to the amino group significantly enhanced antibacterial potency.

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| DMAM Derivative A | Structure A | 15 |

| DMAM Derivative B | Structure B | 30 |

| Control (No Modification) | - | 60 |

Case Study 2: Antifungal Activity

Research conducted on the antifungal efficacy of DMAM derivatives against Fusarium oxysporum showed promising results with certain compounds achieving complete inhibition at low concentrations.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Compound X | 0.013 | Fungicidal |

| Compound Y | 0.320 | Fungistatic |

| Control (No Treatment) | - | No Effect |

Eigenschaften

IUPAC Name |

dimethyl 2-aminopropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-9-4(7)3(6)5(8)10-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDFJESNGMDHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-80-3 | |

| Record name | Dimethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016115803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.